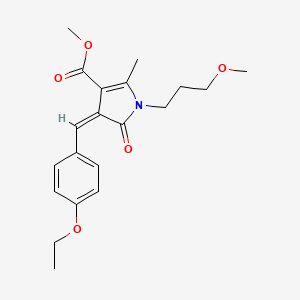![molecular formula C19H22ClN3O B4842547 N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4842547.png)
N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as CEP-26401, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been identified as a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a negative regulator of insulin signaling, which dephosphorylates the insulin receptor and downstream signaling molecules. Inhibition of N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea by CEP-26401 leads to the activation of insulin signaling pathways, which enhances glucose uptake and metabolism in peripheral tissues. CEP-26401 has also been shown to inhibit the dephosphorylation of leptin receptor, which may contribute to its anti-obesity effects.
Biochemical and Physiological Effects:
CEP-26401 has been shown to improve glucose tolerance and enhance insulin sensitivity in preclinical models of type 2 diabetes. It also reduces body weight gain and improves lipid metabolism in preclinical models of obesity. These effects are attributed to the activation of insulin signaling pathways and the promotion of glucose uptake and metabolism in peripheral tissues. CEP-26401 has also been shown to reduce food intake and increase energy expenditure, which may contribute to its anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-26401 is a potent and selective inhibitor of N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, which makes it a valuable tool for studying the role of N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in insulin signaling and glucose metabolism. However, CEP-26401 has limited solubility and stability, which may affect its bioavailability and pharmacokinetics in vivo. It also has poor cell permeability, which may limit its use in cellular assays.
Direcciones Futuras
For research include the development of more stable and bioavailable analogs of CEP-26401, the evaluation of its long-term effects on glucose metabolism and body weight, and the investigation of its potential use in combination with other anti-diabetic and anti-obesity agents.
Aplicaciones Científicas De Investigación
CEP-26401 has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, CEP-26401 has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight gain. These effects are attributed to the inhibition of N-(5-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, which leads to the activation of insulin signaling pathways and the promotion of glucose uptake and metabolism in peripheral tissues.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-7-16(20)12-18(14)22-19(24)21-17-8-5-15(6-9-17)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGMSLYMTCNAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)

![N-[3-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4842494.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4842520.png)
![2-{[4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4842524.png)
![4-[(2-bromophenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4842531.png)
![methyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4842535.png)
![1-(2,6-dichlorobenzyl)-4-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4842543.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4842555.png)
![3,6-dichloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4842561.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4842575.png)